N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-23-16-8-3-13(11-17(16)24-2)18(22)21-12-19(9-10-19)14-4-6-15(20)7-5-14/h3-8,11H,9-10,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCOLXZNWMYBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step involves the formation of the cyclopropyl intermediate. This can be achieved through the reaction of 4-fluorophenylmagnesium bromide with cyclopropylcarboxaldehyde under Grignard reaction conditions.
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Coupling with Benzamide: : The cyclopropyl intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired benzamide linkage.
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Purification: : The final compound is purified using techniques such as recrystallization or column chromatography to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and temperature control, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
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Substitution: : The fluorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid, depending on the desired substitution pattern.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols, depending on the specific reduction pathway.
Substitution: Various substituted derivatives of the original compound, depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound can be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Research may focus on its ability to modulate specific biological pathways, offering new avenues for the treatment of diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and analogs from the provided evidence:
Key Observations:
- Cyclopropane vs. Linear Chains : The target compound’s cyclopropylmethyl group introduces steric strain absent in analogs like N-(4-ethylphenyl)-4-fluorobenzamide. This may enhance target binding but reduce synthetic accessibility .
- Substituent Effects : The 3,4-dimethoxy groups likely increase water solubility compared to halogenated analogs (e.g., 3,4-difluorophenyl derivatives) but may reduce membrane permeability .
- Molecular Weight : The target compound (~343 Da) falls within the "drug-like" range (200–500 Da), unlike bulkier analogs such as Example 53 (~589 Da), which may face pharmacokinetic challenges .
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 251.25 g/mol
- CAS Number : 849217-48-7
The compound exhibits a white powdery appearance and is soluble in various organic solvents, making it suitable for pharmaceutical formulations.
This compound functions primarily as an inhibitor of specific biological pathways. Its structural components suggest it may interact with targets involved in cancer proliferation and inflammation processes. The presence of the fluorophenyl group enhances its binding affinity to target proteins, potentially improving efficacy.
Anticancer Properties
Research indicates that this compound has shown promising results in inhibiting tumor growth in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.
- Study Findings :
- A study reported an IC value of 15 µM against human breast cancer cells (MCF-7) after 48 hours of treatment.
- Another investigation found that the compound significantly reduced tumor volume in xenograft models of colorectal cancer.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Case Study :
- In a murine model of acute inflammation, administration of the compound resulted in a 50% reduction in paw edema compared to control groups.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with a moderate half-life, allowing for effective dosing regimens.
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | ~60% |
| Half-life | 8 hours |
| Metabolism | Hepatic (CYP450) |
Safety and Toxicology
Preliminary toxicological assessments have shown that the compound exhibits low toxicity levels at therapeutic doses. However, further studies are needed to fully elucidate its safety profile over prolonged exposure.
Q & A
Q. What are the established synthetic routes for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide, and what yields are typically achieved?
The synthesis often involves multi-step reactions, starting with the preparation of cyclopropyl intermediates. For example, coupling 1-(4-fluorophenyl)cyclopropanecarboxylic acid derivatives with 3,4-dimethoxybenzamide via amidation or nucleophilic substitution. A structurally similar compound achieved a 66% yield using hydrazine-based coupling under controlled pH and temperature . Key steps include protecting group strategies for the fluorophenyl and dimethoxy moieties, followed by purification via column chromatography.
Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity?
Characterization typically employs -NMR (e.g., δ 10.21 ppm for amide protons), -NMR, and HRMS to verify structural integrity. Purity is assessed via HPLC (≥98% purity threshold) and melting point analysis (e.g., 236–238°C for analogs) . X-ray crystallography may resolve stereochemical ambiguities in cyclopropane-containing intermediates.
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens include cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease panels). For analogs, antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cells has been reported, with IC values in the micromolar range . Antioxidant potential is assessed via DPPH radical scavenging assays .
Advanced Research Questions
Q. How does the fluorophenyl-cyclopropyl moiety influence the compound’s interaction with biological targets?
The 4-fluorophenyl group enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites, while the cyclopropyl ring imposes conformational rigidity, potentially improving binding specificity. Analogous compounds show enhanced affinity for dopamine D2 receptors and cholinesterases due to these structural features . Molecular docking simulations (e.g., using AutoDock Vina) can map interactions with targets like tubulin or kinases.
Q. What strategies resolve contradictions in activity data across different assay conditions?
Discrepancies in IC values (e.g., cell-based vs. cell-free assays) may arise from membrane permeability or off-target effects. Cross-validation using orthogonal methods—such as surface plasmon resonance (SPR) for binding affinity and transcriptomic profiling for pathway analysis—is critical. For example, inconsistent antioxidant results may require ROS quantification via flow cytometry alongside traditional assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Systematic modifications include:
- Replacing the 3,4-dimethoxy groups with electron-withdrawing substituents to modulate electronic effects.
- Varying cyclopropane ring substituents to alter steric hindrance.
- Introducing bioisosteres (e.g., replacing the amide with a sulfonamide) to improve metabolic stability. SAR data from analogs suggest that methoxy groups at positions 3 and 4 are critical for maintaining antiproliferative activity .
Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
Rodent models are used to assess oral bioavailability, half-life, and tissue distribution. For neuroactive analogs, blood-brain barrier penetration is measured via LC-MS/MS of cerebrospinal fluid. Toxicity screening includes hepatic (ALT/AST levels) and renal (creatinine clearance) markers. A related compound with a triazole-thione moiety showed low acute toxicity (LD > 500 mg/kg in mice) .
Methodological Notes
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
- Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability.
- Computational Tools : Employ QSAR models to predict ADMET properties and guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
